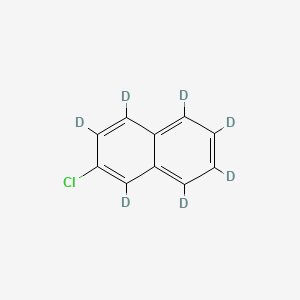

2-Chloronaphthalene-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloronaphthalene-d7: is a deuterated form of 2-Chloronaphthalene, where seven hydrogen atoms are replaced with deuterium. This compound is primarily used as a stable isotope-labeled reagent in various scientific research applications. Its molecular formula is C10D7Cl, and it has a molecular weight of 169.66 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloronaphthalene-d7 typically involves the deuteration of 2-Chloronaphthalene. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The production methods are optimized to achieve high purity and yield of the deuterated compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloronaphthalene-d7 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include substituted naphthalenes with various functional groups.

Oxidation Reactions: Major products are naphthoquinones and other oxidized derivatives.

Reduction Reactions: The primary products are dihydro derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Nuclear Magnetic Resonance Spectroscopy

2-Chloronaphthalene-d7 is widely used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectral analysis, enabling researchers to study reaction mechanisms and molecular structures with greater precision. The presence of deuterium reduces the complexity of the NMR spectra, facilitating the identification of chemical environments and interactions within molecules.

Metabolic Studies

In metabolic research, this compound serves as a tracer to investigate the metabolic pathways of chlorinated naphthalenes in biological systems. This application is crucial for understanding how such compounds are processed within organisms and can provide insights into their potential toxicological effects.

Biological Applications

Pharmacokinetic Studies

The compound is utilized in pharmacokinetic studies to assess the distribution, metabolism, and excretion (ADME) of chlorinated compounds in biological systems. By using this compound, researchers can trace the fate of drugs and their metabolites in vivo, enhancing the understanding of drug efficacy and safety profiles.

Interaction with Cytochrome P450 Enzymes

Studies have shown that this compound interacts with cytochrome P450 enzymes, which play a vital role in the oxidative metabolism of xenobiotics. This interaction can lead to the formation of hydroxylated metabolites, contributing to our understanding of how chlorinated compounds are detoxified in the body .

Environmental Analysis

Detection of Chlorinated Pollutants

In environmental science, this compound is employed as an internal standard for detecting and quantifying chlorinated pollutants in various matrices such as soil, sediment, and water. Its structural similarity to non-deuterated 2-chloronaphthalene allows it to compensate for variations during sample preparation or instrument measurement, ensuring accurate analytical results .

Safety Considerations

While this compound is valuable for research applications, it is essential to handle it with care due to its hazardous nature. The compound is classified as flammable and may cause skin irritation or serious eye irritation upon contact. Proper safety protocols should be followed when working with this substance .

-

Pharmacokinetic Profiling

A study investigated the pharmacokinetic profiles of drugs labeled with stable isotopes including this compound. The findings indicated that deuteration significantly altered ADME properties compared to non-deuterated counterparts, suggesting potential enhancements in drug design and efficacy. -

Environmental Monitoring

Research utilizing this compound as an internal standard demonstrated improved accuracy in quantifying chlorinated pollutants in environmental samples. This application highlighted its importance in regulatory compliance and environmental health assessments .

Mecanismo De Acción

The mechanism of action of 2-Chloronaphthalene-d7 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparación Con Compuestos Similares

2-Chloronaphthalene: The non-deuterated form of 2-Chloronaphthalene, used in similar applications but lacks the distinct NMR signal provided by deuterium.

1-Chloronaphthalene: An isomer of 2-Chloronaphthalene with the chlorine atom at a different position, used in different chemical reactions and applications.

Polychlorinated Naphthalenes: A group of compounds with multiple chlorine atoms, used in environmental studies and as industrial chemicals

Uniqueness of 2-Chloronaphthalene-d7: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it an invaluable tool in research applications where precise tracking and analysis of chlorinated naphthalenes are required .

Actividad Biológica

2-Chloronaphthalene-d7 (C10H7Cl), a deuterated derivative of 2-chloronaphthalene, has garnered attention for its unique biological properties, particularly in pharmacology and environmental science. This article delves into the compound's biological activity, mechanisms of action, and its implications for health and the environment.

Overview of Biological Activity

This compound is primarily utilized as a tracer in drug development due to its isotopic labeling. Its deuterated form alters the pharmacokinetics of compounds, influencing absorption, distribution, metabolism, and excretion (ADME) properties. This modification can enhance the bioavailability of drugs by affecting their metabolic pathways and interactions with enzymes.

The biological activity of this compound involves:

- Oxidative Stress Induction : Exposure to this compound induces oxidative stress in cellular systems, activating antioxidant defense mechanisms. This effect is crucial for understanding how it interacts with various biological systems.

- Enzymatic Interactions : The compound interacts with cytochrome P450 enzymes, which are vital for the oxidative metabolism of xenobiotics. This interaction can lead to the formation of hydroxylated metabolites that are further processed by phase II detoxification enzymes like UDP-glucuronosyltransferase and sulfotransferase.

- Gene Expression Modulation : It affects the expression levels of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes and phase II detoxification enzymes. This modulation can significantly impact cellular metabolism by altering key metabolic intermediates.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuteration:

- Absorption : The presence of deuterium can enhance the absorption rates of certain drugs by modifying their chemical stability.

- Distribution : Deuterated compounds often exhibit altered distribution characteristics in biological systems, which can lead to improved therapeutic outcomes.

- Metabolism and Excretion : The metabolic pathways may be significantly affected due to changes in enzyme activity induced by the presence of deuterium .

In biochemical assays, this compound has been shown to engage with various enzymes:

| Property | Details |

|---|---|

| Target Enzymes | Cytochrome P450 enzymes |

| Metabolites Formed | Hydroxylated derivatives followed by conjugation with glucuronic acid or sulfate |

| Cellular Effects | Induces oxidative stress; alters gene expression related to detoxification |

Case Studies

- Oxidative Stress Response : A study demonstrated that exposure to this compound led to significant oxidative stress in cultured cells, which activated several antioxidant pathways. This finding underscores its potential role in modulating cellular responses to environmental toxins.

- Biodegradation Studies : Research involving the biodegradation of chloronaphthalenes indicated that white-rot fungi could effectively metabolize this compound, suggesting its environmental persistence and potential ecological impact .

- Pharmacological Applications : In cardiac muscle studies, derivatives similar to this compound were found to influence calcium sensitivity and force development in cardiac tissues. This highlights its potential utility as a modulator in cardiovascular pharmacotherapy .

Environmental Impact

The environmental behavior of this compound is critical for assessing its ecological risks:

- Bioconcentration Factor (BCF) : Studies suggest a BCF greater than 2000, indicating significant bioaccumulation potential in aquatic organisms.

- Toxicity Levels : The no-observed-effect concentration (NOEC) for aquatic life was reported as less than 0.01 mg L−1, emphasizing its toxicity at low concentrations .

Propiedades

IUPAC Name |

2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYGETOMCSJHJU-GSNKEKJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Cl)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.